molecular formula C8H8F2O B11768656 2-(1,1-Difluoroethyl)phenol

2-(1,1-Difluoroethyl)phenol

Cat. No.: B11768656
M. Wt: 158.14 g/mol
InChI Key: HNTNJVRNSZONKE-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)phenol is an organic compound with the molecular formula C8H8F2O. It is a phenol derivative where the hydrogen atoms on the ethyl group are replaced by two fluorine atoms. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,1-Difluoroethyl)phenol can be synthesized through various methods. One common approach involves the reaction of phenol with halothane (CF3CHBrCl) in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the phenol acts as a nucleophile and displaces the halogen atoms on the halothane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specific catalysts, temperature control, and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1-Difluoroethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)phenol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially altering enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Difluoroethyl)benzene
  • 2-(1,1-Difluoroethyl)aniline
  • 2-(1,1-Difluoroethyl)thiophenol

Uniqueness

2-(1,1-Difluoroethyl)phenol is unique due to the presence of both a phenolic hydroxyl group and difluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

2-(1,1-difluoroethyl)phenol

InChI

InChI=1S/C8H8F2O/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5,11H,1H3

InChI Key

HNTNJVRNSZONKE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)(F)F

Origin of Product

United States

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